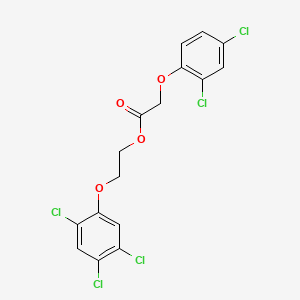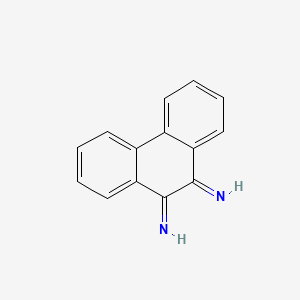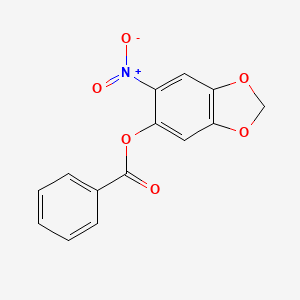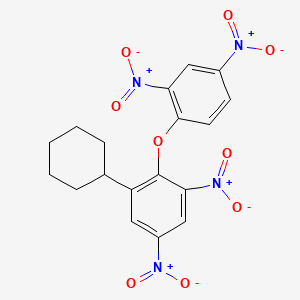![molecular formula C27H45N3O2S B14725443 1-(Benzo[1,3]dioxol-5-ylmethylideneamino)-3-octadecylthiourea CAS No. 6299-33-8](/img/structure/B14725443.png)
1-(Benzo[1,3]dioxol-5-ylmethylideneamino)-3-octadecylthiourea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Benzo[1,3]dioxol-5-ylmethylideneamino)-3-octadecylthiourea is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a benzo[1,3]dioxole moiety linked to an octadecylthiourea group through a methyleneamino bridge, making it a subject of interest in medicinal chemistry and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Benzo[1,3]dioxol-5-ylmethylideneamino)-3-octadecylthiourea typically involves a multi-step process. One common method includes the reaction of benzo[1,3]dioxole-5-carbaldehyde with octadecylamine to form an intermediate Schiff base. This intermediate is then reacted with thiourea under controlled conditions to yield the final product .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent systems, to ensure high yield and purity of the compound .
Analyse Des Réactions Chimiques
Types of Reactions: 1-(Benzo[1,3]dioxol-5-ylmethylideneamino)-3-octadecylthiourea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the thiourea moiety.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Applications De Recherche Scientifique
1-(Benzo[1,3]dioxol-5-ylmethylideneamino)-3-octadecylthiourea has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and as a building block for more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Mécanisme D'action
The mechanism of action of 1-(Benzo[1,3]dioxol-5-ylmethylideneamino)-3-octadecylthiourea involves its interaction with specific molecular targets. In biological systems, it can bind to proteins and enzymes, altering their function and leading to therapeutic effects. The compound’s ability to form stable complexes with metal ions also plays a role in its activity, particularly in coordination chemistry .
Comparaison Avec Des Composés Similaires
- 1-(Benzo[1,3]dioxol-5-ylmethyl)-3-octadecylthiourea
- 1-(Benzo[1,3]dioxol-5-ylmethylideneamino)-3-hexadecylthiourea
- 1-(Benzo[1,3]dioxol-5-ylmethylideneamino)-3-dodecylthiourea
Uniqueness: 1-(Benzo[1,3]dioxol-5-ylmethylideneamino)-3-octadecylthiourea stands out due to its long octadecyl chain, which imparts unique hydrophobic properties and enhances its interaction with lipid membranes. This makes it particularly useful in applications requiring amphiphilic compounds .
Propriétés
Numéro CAS |
6299-33-8 |
|---|---|
Formule moléculaire |
C27H45N3O2S |
Poids moléculaire |
475.7 g/mol |
Nom IUPAC |
1-[(E)-1,3-benzodioxol-5-ylmethylideneamino]-3-octadecylthiourea |
InChI |
InChI=1S/C27H45N3O2S/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20-28-27(33)30-29-22-24-18-19-25-26(21-24)32-23-31-25/h18-19,21-22H,2-17,20,23H2,1H3,(H2,28,30,33)/b29-22+ |
Clé InChI |
VVRFTFNDFMVCQJ-QUPMIFSKSA-N |
SMILES isomérique |
CCCCCCCCCCCCCCCCCCNC(=S)N/N=C/C1=CC2=C(C=C1)OCO2 |
SMILES canonique |
CCCCCCCCCCCCCCCCCCNC(=S)NN=CC1=CC2=C(C=C1)OCO2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


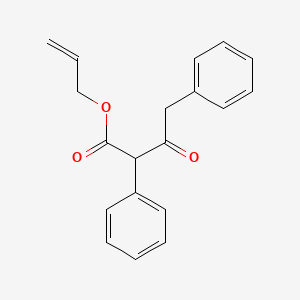
![2-[(2-Chloroethyl)sulfanyl][1,3]thiazolo[5,4-d]pyrimidin-7-amine](/img/structure/B14725366.png)
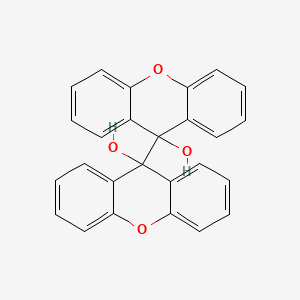
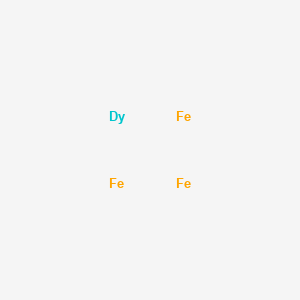
![(1S,2R,7S,10R,11S,14S)-7-hydroxy-10,14-dimethyl-16-azahexacyclo[12.11.0.02,11.05,10.015,24.017,22]pentacosa-4,15,17,19,21,23-hexaene-23-carboxylic acid](/img/structure/B14725385.png)
